

# Technical Guide: Galactose 1-phosphate-13C-1 (Potassium) – Structure, Synthesis, and Application

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** Galactose 1-phosphate-13C-1  
(potassium)

**Cat. No.:** B12395765

[Get Quote](#)

## Executive Summary

Galactose 1-phosphate-13C-1 (Gal-1-P-13C-1) is a high-fidelity stable isotope tracer essential for dissecting the Leloir pathway and investigating galactosemia (GALT deficiency). Unlike uniformly labeled isotopologues, the C1-labeled variant provides precise positional information regarding the fate of the anomeric carbon as it transitions through the galactose-glucose interconversion.

This guide details the structural specifications and the chemo-enzymatic synthesis of the

-anomer, which is the biologically active form. We prioritize the enzymatic route using Galactokinase (GALK) over chemical phosphorylation (e.g., Macdonald procedure) to ensure stereochemical purity (

) and maximize the yield of the expensive

C-labeled precursor.

# Chemical Identity & Structural Characterization[1][2]

## Core Structure

The molecule consists of D-galactopyranose phosphorylated at the anomeric position (C1) with a specific isotopic enrichment at C1. The potassium salt form (typically dipotassium) is preferred for its enhanced aqueous solubility and stability at physiological pH compared to the free acid or barium salts.

| Property               | Specification                                     |
|------------------------|---|
|                        | Potassium   |
| IUPAC Name             | -D-galactopyranose 1-phosphate-[1-C]              |
| Formula                | C<br>C<br>H<br>K<br>O<br>P                        |
| Anomeric Configuration | Alpha ( ); axial phosphate group                  |
| Isotopic Label         | Carbon-13 (C) at position 1 (Anomeric)            |
| Salt Form              | Dipotassium ( )                                   |
| Solubility             | > 50 mg/mL in Water; Insoluble in Ethanol/Acetone |

## NMR Signature (Quality Control)

The

C label at C1 introduces a distinctive doublet in the NMR spectrum due to scalar coupling with the phosphorus atom (

P, spin 1/2).

- C NMR (D

O): The C1 signal appears at ~96.6 ppm as a doublet ( ).

- Coupling Constant (

): Typically 5.5 – 6.0 Hz. This value is diagnostic for the

-anomer; the

-anomer often displays a larger coupling constant or distinct chemical shift.

- P NMR: A single signal at ~2–4 ppm (pH dependent, relative to H

PO

).

## Synthesis Strategy: Chemo-Enzymatic Route

While chemical synthesis (fusion of penta-O-acetyl-galactose with crystalline phosphoric acid) is possible, it often yields anomeric mixtures (

) requiring tedious separation. For

C-labeled substrates, the Enzymatic Phosphorylation using Galactokinase (GALK) is the industry standard for "Senior Scientist" level protocols due to its absolute stereospecificity.

## Reaction Mechanism

The enzyme Galactokinase (EC 2.7.1.6) transfers the

-phosphate of ATP to the C1-hydroxyl of

-D-galactose.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Chemo-enzymatic synthesis workflow for Potassium Galactose 1-phosphate-13C-1.

## Detailed Synthesis Protocol

### Phase 1: Enzymatic Phosphorylation

- **Substrate Preparation:** Dissolve 100 mg (approx. 0.55 mmol) of [1-<sup>13</sup>C]-D-Galactose in 10 mL of reaction buffer (50 mM Tris-HCl, pH 7.8).
- **Cofactor Addition:** Add ATP (disodium salt) in slight excess (1.1 equivalents, ~0.6 mmol) and MgCl<sub>2</sub> (5 mM final concentration). Magnesium is critical for the kinase activity.
- **Enzyme Initiation:** Add Galactokinase (GALK) (from *E. coli* or porcine source, typically 50-100 Units).
- **Incubation:** Incubate at 37°C with gentle shaking. Monitor the reaction by TLC (Silica, n-PrOH:EtOAc:H<sub>2</sub>O 6:1:3) or HPLC. The limiting reagent is the labeled galactose; run until consumption is >95%.
- **Termination:** Heat the mixture to 95°C for 3-5 minutes to denature the enzyme. Centrifuge (10,000 x g, 10 min) to remove precipitated protein.

### Phase 2: Purification (Anion Exchange)

The crude mixture contains the product, ADP, and residual ATP.

- Resin Preparation: Prepare a column of Dowex 1x8 (200-400 mesh) in the Formate form.
- Loading: Load the supernatant onto the column. Wash with 5 column volumes of water to remove unreacted galactose (neutral).
- Elution: Apply a linear gradient of Ammonium Formate (0 to 1.0 M).
  - Elution Order: Galactose-1-P elutes first (lower charge density), followed by ADP and ATP.
- Pooling: Collect fractions containing Gal-1-P (verify by phosphate assay or MS). Lyophilize to remove water and volatile ammonium formate.

### Phase 3: Salt Conversion (Potassium Form)

The product is currently an ammonium salt. To generate the Potassium salt:

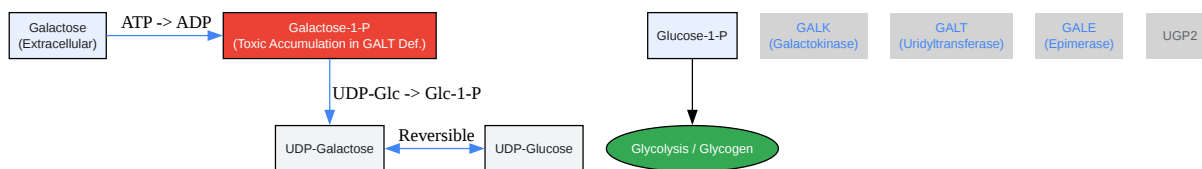
- Cation Exchange: Dissolve the lyophilized powder in minimal water. Pass through a column of Dowex 50W-X8 (or Amberlite IR-120) pre-equilibrated in the K form.
- Neutralization: Collect the eluate. If the pH is acidic, carefully adjust to pH 7.2-7.4 using dilute KOH.
- Final Isolation: Lyophilize the solution to obtain Potassium Galactose 1-phosphate-13C-1 as a white, hygroscopic powder.

## Applications in Metabolic Flux Analysis[4][5]

The [1-

C] label is a precision tool for tracing flux through the Leloir Pathway.

### The Leloir Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: The Leloir Pathway. Gal-1-P is the first intermediate.[1] In GALT deficiency (Classic Galactosemia), Gal-1-P accumulates, causing toxicity.

## Research Utility

- Galactosemia Models: In GALT-deficient cells, [1-C]Gal-1-P accumulates. The rate of accumulation vs. alternative pathway oxidation (e.g., Galactonate) can be quantified by MS.
- Flux Analysis: The C label at C1 eventually scrambles or retains position depending on entry into Glycolysis (via Glc-1-P or the Pentose Phosphate Pathway).

## References

- Biosynthesis of UDP- $\alpha$ -D-galactose in various organisms. ResearchGate.
- Alpha-D-Galactose-1-Phosphate | C<sub>6</sub>H<sub>13</sub>O<sub>9</sub>P | CID 123912. PubChem (NIH).
- Enzymatic production of alpha-D-galactose 1-phosphate by lactose phosphorolysis. PubMed (NIH).
- Enzymatic Assay of GALACTOKINASE (EC 2.7.1.6). Sigma-Aldrich.

- [13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.](#) MDPI.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- To cite this document: BenchChem. [Technical Guide: Galactose 1-phosphate-13C-1 (Potassium) – Structure, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395765/docs#technical-guide-galactose-1-phosphate-13c-1-potassium-structure-synthesis-and-application>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check